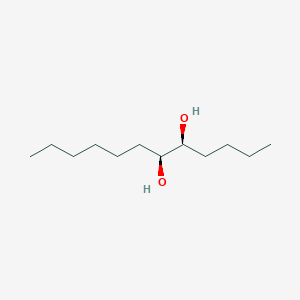

threo-5,6-Dodecanediol

描述

threo-5,6-Dodecanediol (CAS: 70859-33-5) is a diastereomeric diol with hydroxyl groups at the 5th and 6th carbon positions of a dodecane backbone. Its stereochemistry is defined by the threo configuration, where the hydroxyl groups occupy opposite spatial orientations relative to the plane of the carbon chain. This compound is synthesized via stereoselective methods, such as Sharpless asymmetric dihydroxylation or epoxide ring-opening reactions, and is characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Key properties include:

- Molecular formula: C₁₂H₂₆O₂

- Molecular weight: 202.34 g/mol

- Physical state: Crystalline solid (exact melting point data unavailable in provided sources)

- Stereochemical distinction: Differentiated from its erythro counterpart by distinct NMR splitting patterns and retention times in chromatographic analyses .

属性

CAS 编号 |

70859-33-5 |

|---|---|

分子式 |

C12H26O2 |

分子量 |

202.33 g/mol |

IUPAC 名称 |

(5R,6R)-dodecane-5,6-diol |

InChI |

InChI=1S/C12H26O2/c1-3-5-7-8-10-12(14)11(13)9-6-4-2/h11-14H,3-10H2,1-2H3/t11-,12-/m1/s1 |

InChI 键 |

COLYTQSCHUMMSR-VXGBXAGGSA-N |

SMILES |

CCCCCCC(C(CCCC)O)O |

手性 SMILES |

CCCCCC[C@H]([C@@H](CCCC)O)O |

规范 SMILES |

CCCCCCC(C(CCCC)O)O |

产品来源 |

United States |

准备方法

Synthesis Overview

Threo-5,6-dodecanediol is typically synthesized through stereoselective chemical reactions starting from suitable precursors such as 2-amino-1,3-alkanediols or related long-chain dihydrosphingosines. The key challenge is the separation and identification of threo and erythro isomers, which differ in their stereochemistry at the 5,6-positions.

Preparation via Reduction and Protection Steps

A representative preparation method involves:

Hydrogenation Reduction: A precursor compound is dissolved in ethanol and treated with 10% palladium on carbon catalyst under hydrogen gas at room temperature for several hours. This step reduces double bonds or other functional groups to yield the diol intermediate.

Protection and Purification: The reaction mixture is filtered, dried, and then subjected to protection using 2,2-dimethoxypropane and p-toluenesulfonic acid in dichloromethane. This step protects the diol functionality to facilitate purification.

Extraction and Drying: After reaction completion, the mixture is neutralized with saturated sodium bicarbonate solution, extracted with dichloromethane, dried over sodium sulfate, and concentrated under vacuum.

NMR Analysis: The purified product is analyzed by proton nuclear magnetic resonance (1H NMR) spectroscopy to confirm the stereochemistry by comparison with known standards of threo- and erythro-5,6-dodecanediol.

Separation of threo and erythro Isomers by Recrystallization

A classical and effective method to separate this compound from its erythro isomer involves:

Derivatization: Conversion of the diols into N, O, O-triacetyl or N-acetyl derivatives to enhance crystallization properties.

Repeated Recrystallization: Utilizing selective solvents such as hexane, ethanol, diethyl ether, and their mixtures to preferentially crystallize one isomer over the other.

Purification: The erythro isomer tends to crystallize first from hexane, while the threo isomer remains in the mother liquor and can be isolated by further recrystallization from solvent mixtures like diethyl ether-hexane-ethyl acetate.

Alkaline Hydrolysis: The purified derivatives are hydrolyzed under mild alkaline conditions to regenerate the free this compound with high stereochemical purity.

Preparation of Ceramide Derivatives Bearing this compound

In advanced synthetic applications, this compound serves as a precursor for ceramide synthesis:

N-Acylation: The threo diol derivatives are reacted with N-acyloxysuccinimides (prepared from fatty acids and N-hydroxysuccinimide using dicyclohexylcarbodiimide as a coupling agent) in tetrahydrofuran at room temperature to form ceramide analogs.

Product Analysis: The ceramides are characterized by gas chromatography-mass spectrometry (GC-MS) of their O,O-di-trimethylsilyl (TMS) derivatives, which allows differentiation of threo and erythro isomers based on fragmentation patterns.

Mass Spectrometry Differentiation: Threo isomers exhibit significantly higher relative intensity at the M-103 fragment ion compared to erythro isomers, providing a reliable analytical method for stereochemical confirmation.

Summary of Key Physical Properties and Yields

| Compound/Derivative | Melting Point (°C) | Yield (%) | Notes |

|---|---|---|---|

| N, O, O-triacetyl derivatives (threo) | Variable (see ref.) | High | Used for recrystallization and separation |

| N-acetyl derivatives (threo) | Variable | Moderate | Further purification step |

| Free this compound | - | High | Obtained after alkaline hydrolysis |

| N-acyloxysuccinimides (acylating agents) | 63–93 | High | Prepared from fatty acids and NHS |

| Ceramides bearing threo dihydrosphingosines | - | Moderate | Synthesized via N-acylation |

Note: Specific melting points and yields depend on chain lengths and exact reaction conditions as detailed in the referenced studies.

Research Findings and Analytical Data

NMR Spectroscopy: 1H NMR spectra provide stereochemical assignment by comparing chemical shifts and coupling constants with standards.

Mass Spectrometry: GC-MS analysis of TMS derivatives reveals characteristic fragmentation patterns distinguishing threo from erythro isomers, notably the M-103 ion intensity ratio.

Chromatography: Reversed-phase solid-phase extraction and recrystallization are effective for fractionating and purifying the diol isomers.

Antimicrobial Activity Correlation: Extracts containing this compound have been tested for biological activity, indicating the importance of stereochemistry in functional properties.

化学反应分析

Types of Reactions: Threo-5,6-Dodecanediol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: When subjected to oxidation, this compound can be converted into the corresponding diketone, 5,6-dodecanedione. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The reduction of this compound typically involves the conversion of the hydroxyl groups to other functional groups, such as alkanes. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl groups into chlorides, resulting in the formation of 5,6-dodecane dichloride.

Major Products: The major products formed from these reactions include 5,6-dodecanedione (oxidation), alkanes (reduction), and 5,6-dodecane dichloride (substitution).

科学研究应用

Applications in Organic Synthesis

-

Intermediate in Synthesis :

- threo-5,6-Dodecanediol serves as an important intermediate for synthesizing other chemical compounds. Its vicinal diol structure makes it suitable for transformations such as deoxydehydration (DODH), which converts diols into olefins. This transformation is significant in producing alkenes from biomass-derived feedstocks .

- The compound can be used to produce valuable chemicals such as allyl alcohol and butadiene through DODH reactions, highlighting its potential in sustainable chemistry .

- Catalysis :

Biological Applications

-

Pharmaceuticals :

- The compound has been explored for its biological activity, particularly as a potential scaffold for drug development. Its structural properties allow it to interact with biological targets, making it a candidate for further investigation in medicinal chemistry .

- Studies have indicated that derivatives of this compound may exhibit antimicrobial properties, which could be beneficial in developing new therapeutic agents against resistant bacterial strains .

- Biocompatibility :

Case Study 1: DODH Transformation

A study demonstrated the successful conversion of this compound into an olefin using a rhenium-based catalyst. The reaction showed high selectivity and yield, emphasizing the compound's utility in producing value-added chemicals from renewable resources.

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial properties of this compound derivatives found significant activity against various pathogens. The study highlighted how modifications to the diol structure could enhance antibacterial efficacy, paving the way for novel antimicrobial agents.

Data Table: Summary of Applications

作用机制

The mechanism of action of threo-5,6-Dodecanediol involves its interaction with specific molecular targets and pathways. In biological systems, the hydroxyl groups of this compound can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate enzyme activity and influence metabolic pathways. For example, this compound can act as a competitive inhibitor of enzymes that catalyze the oxidation of hydroxyl groups, thereby affecting the overall metabolic process.

相似化合物的比较

Key Comparisons:

Notes:

- The erythro form is more commonly commercially available, with purity ≥98% .

- Both isomers exhibit similar stability under standard storage conditions but may differ in solubility due to stereochemical packing .

Dodecane-1,12-diol

This structural isomer (terminal diol) has hydroxyl groups at the ends of the carbon chain.

Key Comparisons:

Shorter-Chain Diols (e.g., Ethylene Glycol, 1,2-Octanediol)

| Property | This compound | 1,2-Octanediol |

|---|---|---|

| Chain Length | C12 | C8 |

| Hydrophobicity | Higher | Lower |

| Applications | Research in chemical ecology | Cosmetics, preservatives |

Notes:

- Longer-chain diols like this compound are less volatile and more lipophilic, making them suitable for lipid membrane studies .

Research Findings and Data Tables

Table 1: Spectroscopic Data for Diastereomers

生物活性

Threo-5,6-Dodecanediol is a long-chain diol that has garnered attention for its potential biological activities. This compound is structurally characterized as a 1,2-diol with a dodecane backbone, which influences its interaction with biological membranes and its overall bioactivity. This article reviews the biological activities associated with this compound, including antibacterial properties, potential therapeutic applications, and its behavior in biochemical systems.

Chemical Structure and Properties

This compound is an aliphatic diol with the following structure:

This structure allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent activity against pathogens such as Bacillus cereus and Bacillus anthracis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus cereus | 16 |

| Bacillus anthracis | 8 |

| Escherichia coli | 32 |

These findings indicate that this compound may be a candidate for developing new antibacterial agents, particularly in the context of rising antibiotic resistance.

The mechanism through which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell membranes. Studies utilizing molecular dynamics simulations have shown that this compound can integrate into lipid bilayers, altering membrane fluidity and integrity. The formation of micelles in solution suggests a detergent-like action that may enhance its antibacterial efficacy by destabilizing bacterial membranes .

Case Studies

- In vitro Studies : A study demonstrated that this compound effectively inhibited the growth of Bacillus anthracis in culture media. The results indicated a concentration-dependent effect, with higher concentrations leading to greater inhibition rates.

- Toxicity Assessments : Preliminary toxicity assessments on human lymphocytes revealed that while this compound has antibacterial properties, it also exhibits some cytotoxic effects at elevated concentrations. Further optimization of the compound's structure may be necessary to reduce toxicity while maintaining efficacy .

Therapeutic Applications

Given its antibacterial properties and the ability to alter membrane dynamics, this compound could have potential applications in pharmaceutical formulations aimed at treating infections caused by resistant bacterial strains. Additionally, its role in modulating lipid bilayer properties could be explored in drug delivery systems where membrane interaction is critical.

常见问题

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm stereochemistry and identify impurities. Compare peaks with known spectra of erythro-5,6-Dodecanediol for structural validation .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a polar stationary phase to assess purity. Calibrate using a reference standard of the erythro isomer .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Analyze hydroxyl and alkyl group vibrations to verify functional groups and detect degradation products .

Advanced: How can researchers address contradictions in reported solubility data for this compound across solvents?

Q. Methodological Answer :

- Comparative Solubility Studies : Systematically test solubility in polar (e.g., water, ethanol) and non-polar solvents (e.g., hexane) under controlled temperatures (20–80°C). Use gravimetric analysis to quantify solubility thresholds .

- Molecular Dynamics (MD) Simulations : Model solute-solvent interactions to predict solubility trends. Validate simulations with experimental data to resolve discrepancies .

- Interlaboratory Validation : Collaborate with independent labs to standardize protocols (e.g., shake-flask method) and minimize procedural variability .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ NIOSH-approved N95 respirators to prevent inhalation .

- Ventilation : Work in a fume hood to avoid airborne exposure, especially during heating or reactions with oxidizers (e.g., peroxides), which may generate hazardous byproducts like CO .

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation. Label containers with hazard warnings even if toxicity data is absent .

Advanced: What strategies can fill gaps in ecotoxicological data for this compound?

Q. Methodological Answer :

- OECD Guideline Testing : Conduct acute toxicity assays on Daphnia magna (crustaceans) and Danio rerio (zebrafish) to determine LC values. Use erythro isomer data as a provisional benchmark .

- Bioaccumulation Studies : Measure the bioconcentration factor (BCF) in aquatic organisms via radiolabeled C-threo-5,6-Dodecanediol. Compare results with structurally similar diols .

- Soil Mobility Analysis : Perform column leaching experiments to assess adsorption coefficients (K) and potential groundwater contamination .

Basic: How can this compound be synthesized with high stereochemical purity?

Q. Methodological Answer :

- Catalytic Hydrogenation : Reduce 5,6-dodecanedione using chiral catalysts (e.g., Ru-BINAP complexes) to favor threo isomer formation. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Recrystallize the crude product in ethanol/water mixtures to isolate the threo isomer. Verify purity via differential scanning calorimetry (DSC) to confirm melting point consistency .

Advanced: How do stereochemical differences (threo vs. erythro) influence the physicochemical properties of 5,6-Dodecanediol?

Q. Methodological Answer :

- Thermal Analysis : Compare melting points and thermal stability using DSC. Threo isomers often exhibit lower symmetry, leading to distinct phase behaviors .

- Solubility Profiling : Test in chiral solvents (e.g., ethyl lactate) to evaluate enantioselective interactions. Correlate results with computational polarity indices .

- Reactivity Studies : Investigate esterification kinetics with carboxylic acids. Use H NMR to track stereospecific reaction pathways .

Basic: What regulatory considerations apply to this compound in academic research?

Q. Methodological Answer :

- TSCA Compliance : Confirm the compound’s status under the Toxic Substances Control Act (TSCA). Since the erythro isomer is not listed, assume threo requires similar R&D-use documentation .

- Waste Disposal : Neutralize waste with activated carbon before incineration. Follow EPA guidelines (40 CFR Part 261) for non-hazardous organic solids .

Advanced: What computational approaches predict the catalytic activity of this compound in polymer synthesis?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Model hydrogen-bonding interactions in polyurethane formation. Calculate activation energies for diol-isocyanate reactions .

- Machine Learning (ML) : Train algorithms on existing diol reactivity datasets to forecast polymerization rates. Validate with gel-permeation chromatography (GPC) data .

Q. Tables :

| Property | This compound | Erythro-5,6-Dodecanediol |

|---|---|---|

| Melting Point (°C) | Pending | Not reported |

| Log Pow (Predicted) | 3.8–4.2 (DFT) | Not available |

| Solubility in Water (mg/L) | <10 (Experimental) | Not available |

Q. Key Research Gaps Identified :

- Ecotoxicity and biodegradability data.

- Stereospecific reactivity in polymerization.

- Long-term stability under ambient conditions.

Q. Methodological Recommendations :

- Prioritize OECD-compliant ecotoxicology assays.

- Use hybrid experimental-computational frameworks to resolve structural uncertainties.

- Establish interlaboratory collaborations for data validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。